molecular formula C12H22O2 B3025634 2-Dodecenoic acid CAS No. 32466-54-9

2-Dodecenoic acid

Cat. No. B3025634
CAS RN: 32466-54-9
M. Wt: 198.3 g/mol
InChI Key: PAWGRNGPMLVJQH-ZHACJKMWSA-N
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Description

2-Dodecenoic acid, also known as (2E)-2-Dodecenoic acid , is a molecule with the molecular formula C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da . It is known to be produced by certain bacteria such as Pseudomonas aeruginosa .


Synthesis Analysis

The synthesis of 2-Dodecenoic acid is associated with certain bacteria. For instance, Pseudomonas aeruginosa synthesizes a structurally related molecule, characterized as cis-2-decenoic acid (C10: Δ2, CDA) that induces biofilm dispersal by multiple types of bacteria . A protein-protein interaction (PPI) data suggested that a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .


Molecular Structure Analysis

The molecular structure of 2-Dodecenoic acid can be represented by the InChI string: InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Dodecenoic acid are not detailed in the search results, it’s worth noting that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dodecenoic acid include a molecular formula of C12H22O2, an average mass of 198.302 Da, and a monoisotopic mass of 198.161987 Da .

Scientific Research Applications

  • Pest Control and Attraction Properties : 2-Butyl 2-dodecenoate, synthesized from lauric acid and sec-butanol, exhibits properties as a sex attractant for certain moths, including Jordanita graeca, Jordanita globulariae, and Theresimima ampellophaga, which are relevant to pest control in agriculture (Efetov, Parshkova, Baevskiĭ, & Poddubov, 2014).

  • Interference with Quorum Sensing Systems : Studies have shown that cis-2-dodecenoic acid (BDSF) interferes with the quorum sensing (QS) systems and type III secretion system (T3SS) of Pseudomonas aeruginosa, affecting its virulence and biofilm formation. This is significant in the context of bacterial pathogenicity and antibiotic resistance (Deng, Boon, Chen, Lim, & Zhang, 2013).

  • Antifungal Properties : 3-Hydroxy fatty acids derived from Lactobacillus plantarum, including derivatives of dodecenoic acid, exhibit antifungal properties against molds and yeasts. This suggests potential applications in food preservation and as a therapeutic agent against fungal infections (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).

  • Inhibition of Candida Albicans Adherence : BDSF, a derivative of 2-dodecenoic acid, has been shown to inhibit Candida albicans adherence to urinary catheters, suggesting its potential use in preventing fungal infections in medical settings (Tian, Weng, Zhang, & Wang, 2013).

  • Microbial Metabolism : Research on microbial metabolism of trans-2-dodecenal, a related compound, reveals the capability of certain microorganisms to metabolize and transform it into other substances, indicating potential applications in biotechnology and environmental science (Kim, Park, & Lee, 2011).

  • Energy Metabolism and Virulence in Bacteria : BDSF and its synthase are crucial for energy metabolism and virulence in Burkholderia cenocepacia. This insight is valuable for understanding bacterial physiology and developing strategies against bacterial infections (Deng, Boon, Eberl, & Zhang, 2009).

Safety And Hazards

While specific safety and hazard information for 2-Dodecenoic acid was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(E)-dodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343611
Record name trans-Dodec-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Dodec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Dodecenoic acid

CAS RN

1289-45-8, 4412-16-2, 32466-54-9
Record name Dodecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecenoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-dodec-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
J Cason, NL Allinger, DE Williams - Journal of Organic Chemistry, 1953 - ACS Publications
Recent publications (1, 2) from this laboratory have shown that Csv-phthienoic acid, thephysiologically active (3) acid isolated from the lipids of the tubercle bacillus, is a 2-methyl-2-…
Number of citations: 37 pubs.acs.org
Y Deng, N Schmid, C Wang, J Wang… - Proceedings of the …, 2012 - National Acad Sciences
… Here we show that in Burkholderia cenocepacia the DSF-family signal cis-2-dodecenoic acid (BDSF) negatively controls the intracellular cyclic dimeric guanosine monophosphate (c-di-…
Number of citations: 167 www.pnas.org
Y McCarthy, L Yang, KB Twomey, A Sass… - Molecular …, 2010 - Wiley Online Library
Burkholderia cenocepacia is an opportunistic human pathogen that uses cis‐2‐dodecenoic acid (BDSF) as a quorum‐sensing signal to control expression of virulence factors. BDSF is …
Number of citations: 88 onlinelibrary.wiley.com
M Wang, X Li, S Song, C Cui, LH Zhang… - Applied and …, 2022 - Am Soc Microbiol
… is characterized as cis-11-methyl-2-dodecenoic acid, and RpfC-RpfG constitutes a two-… signal factor (BDSF) (cis-2-dodecenoic acid) has been recognized as a novel DSF family signal, …
Number of citations: 7 journals.asm.org
C Cui, S Song, C Yang, X Sun, Y Huang… - Applied and …, 2019 - Am Soc Microbiol
… a molecular mechanism in which the cis-2-dodecenoic acid (named Burkholderia diffusible s… (QS) systems, including the cis-2-dodecenoic acid (BDSF) system and N-acyl homoserine …
Number of citations: 29 journals.asm.org
Y Deng, C Boon, S Chen, A Lim… - BMC …, 2013 - bmcmicrobiol.biomedcentral.com
Cis-2-dodecenoic acid (BDSF) is well known for its important functions in intraspecies signaling in Burkholderia cenocepacia. Previous work has also established an important role of …
Number of citations: 62 bmcmicrobiol.biomedcentral.com
YQ Zhang, C Cai, YX Yang… - Journal of medical …, 2011 - microbiologyresearch.org
… 2-dodecenoic acid (BDSF; a diffusible signal factor from Burkholderia cenocepacia) and trans-2-dodecenoic acid … factor cis-11-methyl-2-dodecenoic acid. None of the four drugs was …
Number of citations: 37 www.microbiologyresearch.org
Y Deng, A Lim, J Wang, T Zhou, S Chen, J Lee… - BMC microbiology, 2013 - Springer
… The QS signal synthase, RpfF Bc , catalyzes the production of BDSF signal (cis-2-dodecenoic acid), which is an analogue of the QS signal DSF (cis-11-methyl-2-dodecenoic acid), …
Number of citations: 40 link.springer.com
DL Yang, YQ Zhang, YL Hu, LX Weng, GS Zeng… - Biomedical and …, 2018 - Elsevier
… cis-2-Dodecenoic acid (BDSF), a compound that is structurally related to farnesol and produced by Burkholderia cenocepacia, can suppress germ tube formation in C. albicans[27]. In …
Number of citations: 11 www.sciencedirect.com
C Yang, C Cui, Q Ye, J Kan, S Fu… - Proceedings of the …, 2017 - National Acad Sciences
… In Burkholderia cenocepacia, the QS signal receptor RpfR degrades intracellular c-di-GMP when it senses the QS signal cis-2-dodecenoic acid, also called Burkholderia diffusible …
Number of citations: 54 www.pnas.org

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